![molecular formula C6H13NO B1322829 3-(Methoxymethyl)pyrrolidine CAS No. 936940-38-4](/img/structure/B1322829.png)
3-(Methoxymethyl)pyrrolidine
Overview
Description
“3-(Methoxymethyl)pyrrolidine” is a compound with the CAS Number: 936940-38-4 . It has a molecular weight of 115.18 . The IUPAC name for this compound is 3-(methoxymethyl)pyrrolidine . The InChI code for this compound is 1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3 .
Molecular Structure Analysis
The molecular structure of “3-(Methoxymethyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is a saturated nitrogen heterocycle . The presence of the methoxymethyl group at the 3-position of the pyrrolidine ring contributes to the stereochemistry of the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(Methoxymethyl)pyrrolidine” are not available, pyrrolidines are known to participate in various chemical reactions. They are used as ligands and catalysts in catalytic stereoselective reactions, as structural motifs in ex-chiral pool syntheses, and as chiral auxiliaries in diastereoselective reactions .
Physical And Chemical Properties Analysis
“3-(Methoxymethyl)pyrrolidine” is a liquid at room temperature . The storage temperature for this compound is room temperature .
Scientific Research Applications
Drug Discovery and Development
3-(Methoxymethyl)pyrrolidine: is a versatile scaffold in drug discovery due to its pyrrolidine ring, which is widely used by medicinal chemists to create compounds for treating human diseases. The pyrrolidine ring’s non-planarity and sp3-hybridization allow for efficient exploration of pharmacophore space and contribute significantly to the stereochemistry of molecules .
Antitumor Agents
Researchers synthesized pyrrolidine-based 3-deoxysphingomyelin analogs with various acyl chains attached to the pyrrolidine nitrogen atom. These compounds were evaluated as antitumor agents against a panel of cancer cell lines, including breast and non-small cell lung cancers .
Biological Activity Modulation
The pyrrolidine ring is known for its influence on the biological activity of compounds. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to varying binding modes to enantioselective proteins .
Anticonvulsant Activity
Derivatives of pyrrolidin-2-one, a closely related compound, have been synthesized and tested for anticonvulsant activity. For instance, certain synthesized derivatives were effective against maximal electroshock-induced seizures in mice .
Chiral Synthesis
Pyrrolidines, including derivatives like 3-(Methoxymethyl)pyrrolidine, are often used as chiral auxiliaries in diastereoselective syntheses. They facilitate the efficient transfer of chirality, which is crucial for producing enantiomerically pure compounds .
Antimicrobial and Anti-inflammatory Applications
Pyrrolidinones and pyrrolones, which share structural similarities with 3-(Methoxymethyl)pyrrolidine, exhibit a wide range of biological activities. These include antimicrobial and anti-inflammatory effects, making them promising scaffolds for designing powerful bioactive agents .
Safety and Hazards
Future Directions
Pyrrolidine derivatives, including “3-(Methoxymethyl)pyrrolidine”, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(methoxymethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTINRJGGSAKCEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629421 | |
Record name | 3-(Methoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)pyrrolidine | |
CAS RN |
936940-38-4 | |
Record name | 3-(Methoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxymethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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